

# A Technical Guide to the Physicochemical Properties of 2-Amino-4-iodophenol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Amino-4-iodophenol

Cat. No.: B079513

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of **2-amino-4-iodophenol** (CAS No: 99969-17-2). Due to the limited availability of experimentally determined data for this specific isomer, this document collates available computed data and presents standardized experimental protocols for the determination of key physicochemical characteristics. A clear distinction is made between **2-amino-4-iodophenol** and its isomer, 4-amino-2-iodophenol, for which more experimental data is available, to prevent misapplication of data. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, providing foundational information and methodologies for further investigation of this compound.

## Introduction

**2-Amino-4-iodophenol** is an aromatic organic compound containing an amino group, a hydroxyl group, and an iodine atom attached to a benzene ring. As a substituted aminophenol, it holds potential as a building block in the synthesis of more complex molecules, including pharmaceutically active compounds. A thorough understanding of its physicochemical properties is fundamental for its application in medicinal chemistry, process development, and formulation. These properties, including acidity (pKa), lipophilicity (logP), and solubility, are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.

This guide summarizes the available data for **2-amino-4-iodophenol** and provides detailed, generalized experimental protocols for the determination of its key physicochemical properties.

## Physicochemical Properties

The quantitative physicochemical data for **2-amino-4-iodophenol** is sparse in the existing literature. The following tables summarize the available computed data for **2-amino-4-iodophenol** and, for comparative purposes, the experimental data for its isomer, 4-amino-2-iodophenol.

Table 1: Physicochemical Properties of **2-Amino-4-iodophenol** (CAS: 99969-17-2)

| Property          | Value                             | Data Type    | Source           |
|-------------------|-----------------------------------|--------------|------------------|
| Molecular Formula | C <sub>6</sub> H <sub>6</sub> INO | -            | PubChem[1][2]    |
| Molecular Weight  | 235.02 g/mol                      | Computed     | PubChem[1][2]    |
| XlogP             | 1.4                               | Computed     | PubChem[1][2][3] |
| Melting Point     | Not Available                     | Experimental | -                |
| Boiling Point     | Not Available                     | Experimental | -                |
| pKa               | Not Available                     | Experimental | -                |
| Solubility        | Not Available                     | Experimental | -                |

Table 2: Comparative Physicochemical Properties of 4-Amino-2-iodophenol (CAS: 89640-51-7)

| Property          | Value                             | Data Type    | Source              |
|-------------------|-----------------------------------|--------------|---------------------|
| Molecular Formula | C <sub>6</sub> H <sub>6</sub> INO | -            | ChemSynthesis[4]    |
| Molecular Weight  | 235.024 g/mol                     | -            | ChemSynthesis[4]    |
| Melting Point     | 110-120 °C (subl.)                | Experimental | Sigma-Aldrich[5][6] |
| Boiling Point     | Not Available                     | Experimental | ChemSynthesis[4]    |
| pKa               | Not Available                     | Experimental | -                   |
| Solubility        | Not Available                     | Experimental | -                   |

## Experimental Protocols

Given the absence of specific experimental protocols for **2-amino-4-iodophenol** in the reviewed literature, this section provides detailed, generalized methodologies for determining key physicochemical properties. These protocols are based on standard laboratory techniques and can be adapted for the characterization of this compound.

### Melting Point Determination (Capillary Method)

The melting point of a solid is a measure of its purity and can be used for identification. The capillary method is a common and reliable technique.[5][7]

#### Apparatus:

- Melting point apparatus (e.g., Mel-Temp)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

#### Procedure:

- Sample Preparation: A small amount of dry **2-amino-4-iodophenol** is finely powdered using a mortar and pestle.

- **Capillary Loading:** The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, forming a compact column of 2-3 mm in height.
- **Measurement:** The loaded capillary tube is placed in the heating block of the melting point apparatus.
- **Heating:** The sample is heated at a steady rate (e.g., 10-20 °C/min) for a preliminary determination.
- **Accurate Determination:** The procedure is repeated with a fresh sample, heating rapidly to about 15-20 °C below the preliminary melting point, and then reducing the heating rate to 1-2 °C/min.
- **Data Recording:** The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample is liquid (completion of melting) are recorded as the melting range.

## Boiling Point Determination (Thiele Tube Method)

For solid compounds that can be melted and do not decompose upon boiling, the Thiele tube method can be used to determine the boiling point at a given pressure.

### Apparatus:

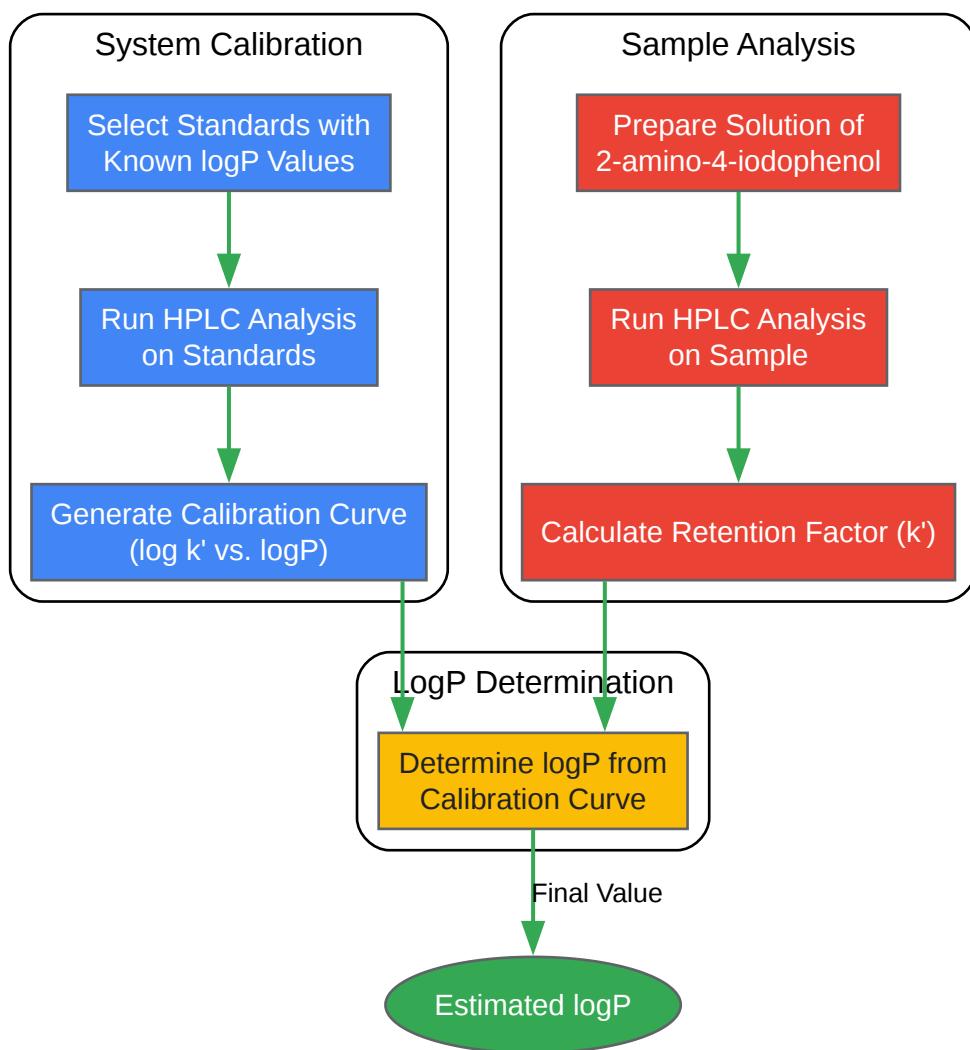
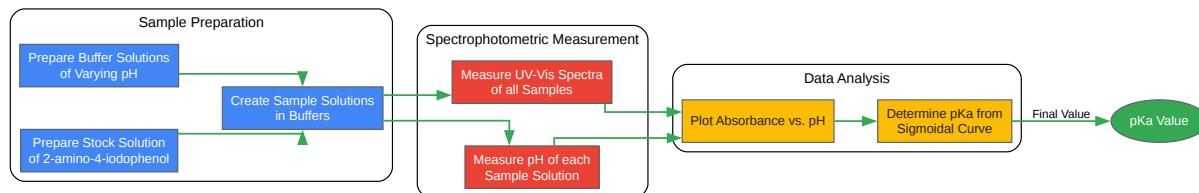
- Thiele tube
- Thermometer
- Small test tube
- Capillary tube (sealed at one end)
- Heating oil (e.g., mineral oil)
- Bunsen burner or heating mantle

### Procedure:

- Sample Preparation: A small amount of **2-amino-4-iodophenol** is placed in the small test tube.
- Apparatus Assembly: A capillary tube is placed, open end down, into the test tube containing the sample. The test tube is then attached to a thermometer.
- Heating: The assembly is placed in a Thiele tube containing heating oil, ensuring the sample is below the oil level. The side arm of the Thiele tube is gently heated.
- Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Heating is continued until a steady stream of bubbles is observed.
- Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

## pKa Determination (Spectrophotometric Method)

The acid dissociation constant (pKa) can be determined by measuring the change in UV-Vis absorbance of **2-amino-4-iodophenol** as a function of pH. This method is suitable for compounds where the protonated and deprotonated forms have different absorption spectra.[\[1\]](#) [\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)



### Apparatus:

- UV-Vis spectrophotometer
- pH meter
- Volumetric flasks
- Pipettes
- Buffer solutions covering a range of pH values

### Procedure:

- Stock Solution Preparation: A stock solution of **2-amino-4-iodophenol** is prepared in a suitable solvent (e.g., methanol or water).
- Buffer Solutions: A series of buffer solutions with known pH values are prepared.
- Sample Preparation: A constant aliquot of the stock solution is added to a series of volumetric flasks, and each is diluted to volume with a different buffer solution.
- Spectral Measurement: The UV-Vis spectrum of each buffered solution is recorded. The spectra of the fully protonated form (in a strongly acidic solution) and the fully deprotonated form (in a strongly basic solution) are also recorded.
- Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species show a significant difference in absorbance is plotted against pH. The pKa is determined from the inflection point of the resulting sigmoidal curve or by using the Henderson-Hasselbalch equation.

The following diagram illustrates the workflow for the spectrophotometric determination of pKa.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [acta-arhiv.chem-soc.si](#) [acta-arhiv.chem-soc.si]
- 2. 2-Amino-4-iodophenol | C6H6INO | CID 14549397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-amino-4-iodophenol (C6H6INO) [pubchemlite.lcsb.uni.lu]
- 4. [chemsynthesis.com](#) [chemsynthesis.com]
- 5. [pharmadekho.com](#) [pharmadekho.com]
- 6. 4-Amino-2-iodophenol = 95.0 HPLC 89640-51-7 [sigmaaldrich.com]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. [web.pdx.edu](#) [web.pdx.edu]
- 9. [pharmaguru.co](#) [pharmaguru.co]
- 10. [researchgate.net](#) [researchgate.net]
- 11. [questjournals.org](#) [questjournals.org]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 2-Amino-4-iodophenol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079513#physicochemical-properties-of-2-amino-4-iodophenol>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)